4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid
Beschreibung
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid is a chiral benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group at the stereogenic C1 position of the ethyl side chain. This compound is structurally characterized by:
- A benzoic acid backbone (carboxylic acid at the 4-position).
- A (1S)-configured ethyl group bearing a Cbz-protected amine.
- Potential applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or drug development, due to its stereospecificity and protective group functionality.
The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolysis conditions . Its stereochemistry (1S) may influence biological activity or binding interactions in target systems.
Eigenschaften
IUPAC Name |
4-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNWUGYLBANCU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid typically involves the reaction of (S)-4-(1-aminoethyl)benzoic acid with benzyl chloroformate . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the benzyloxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it relevant in drug design and development.
Case Studies:
- Research indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory and analgesic properties. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy .
Biochemical Research
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid can serve as a biochemical probe to study enzyme activity. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
Case Studies:
- Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could be a candidate for further exploration in metabolic regulation .
Polymer Science
The compound's functional groups allow it to be incorporated into polymer matrices, enhancing material properties such as strength and thermal stability.
Case Studies:
- Research has demonstrated that incorporating benzoic acid derivatives into polycarbonate structures improves mechanical properties without compromising the thermal stability of the material .
Data Table of Applications
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group during chemical synthesis. In biological systems, the compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate (CAS 1352296-08-2)
- Structure : Methyl ester derivative with an additional methyl group on the nitrogen.
- Key Differences: Esterification of the carboxylic acid (vs. free acid in the target compound) enhances lipophilicity.
- Synthesis : Prepared via esterification of the parent benzoic acid .
| Property | Target Compound | Methyl Ester Analog |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₅ | C₁₇H₁₇NO₄ |
| Molecular Weight (g/mol) | 327.33 | 299.32 |
| Functional Groups | Carboxylic acid, Cbz | Methyl ester, Cbz |
| Solubility | Polar solvents | Increased lipophilicity |
4-[1-Amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]benzoic Acid Methyl Ester (CAS 939760-52-8)
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine instead of Cbz.
- Key Differences: Boc is acid-labile, while Cbz requires hydrogenolysis for deprotection. The Boc group offers orthogonal protection strategies in multi-step syntheses .
- Applications : Used in peptide synthesis where acid-sensitive intermediates are required.
| Property | Target Compound | Boc-Protected Analog |
|---|---|---|
| Protecting Group Stability | Stable to acids | Labile under acidic conditions |
| Deprotection Method | Hydrogenolysis | Trifluoroacetic acid (TFA) |
| Molecular Weight (g/mol) | 327.33 | 294.35 |
4-[(1S)-1-[[(2R)-Piperidine-2-carbonyl]amino]ethyl]benzoic Acid Derivatives
- Structure : Piperidine ring replaces the Cbz group, introducing basicity and conformational rigidity.
- Key Differences :
- Biological Relevance : Piperidine derivatives are explored as therapeutic agents for arthritis, with molecular weights ranging from 403–422 g/mol .
Palupiprant (AN0025; CAS 1369489-71-3)
- Structure : Fluorinated pyrazole ring attached via a carbonyl group.
- Key Differences: Fluorine substituents enhance metabolic stability and lipophilicity.
- Applications : Investigated as a prostaglandin D₂ receptor antagonist for inflammatory diseases .
| Property | Target Compound | Palupiprant |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₅ | C₂₂H₁₈F₅N₃O₄ |
| Molecular Weight (g/mol) | 327.33 | 483.39 |
| Fluorine Atoms | 0 | 5 |
| Therapeutic Potential | Intermediate | Anti-inflammatory agent |
4-Cinnamamidobenzoic Acid
- Structure : Cinnamoyl group replaces the Cbz-protected ethylamine.
- Key Differences :
Research Findings and Implications
- Stereochemistry : The (1S) configuration in the target compound may confer selectivity in enzyme or receptor binding, as seen in piperidine derivatives .
- Protective Group Utility: Cbz is preferred for hydrogenolysis compatibility, while Boc is suited for acid-mediated deprotection .
- Fluorinated Analogs : Fluorine incorporation (e.g., Palupiprant) improves pharmacokinetic profiles but increases synthetic complexity .
Biologische Aktivität
4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid, commonly referred to by its CAS number 847729-00-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antioxidant properties.
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.326 g/mol
- CAS Number : 847729-00-4
The compound features a benzoic acid moiety with a benzyloxycarbonyl amino ethyl group, which is significant for its biological interactions.
Synthesis and Characterization
The synthesis of 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid typically involves the coupling of benzoic acid derivatives with amino acids through standard peptide synthesis techniques. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro evaluations on various cancer cell lines (e.g., PC3 and DU145 prostate cancer cells) showed a dose-dependent decrease in cell viability when treated with compounds related to this structure. The IC50 values indicated that these compounds could effectively inhibit cancer cell proliferation over time .
| Cell Line | IC50 (μg/mL) | 24h | 48h | 72h |
|---|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 | |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound's structural features contribute to its cytotoxic effects against specific cancer types.
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays, including DPPH and ABTS methods. These tests measure the ability of compounds to scavenge free radicals, which are implicated in oxidative stress and various diseases.
- In the DPPH assay, the compound exhibited a moderate inhibition rate compared to standard antioxidants, indicating potential protective effects against oxidative damage .
The mechanism by which 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid exerts its biological activity appears to involve:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells.
- DNA Damage : The cytotoxic effects are also associated with chromatin condensation and DNA fragmentation, which are critical markers of apoptosis .
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
- Prostate Cancer Model : A study involving xenograft models demonstrated that treatment with related compounds resulted in reduced tumor growth compared to controls.
- Oxidative Stress Models : In vivo studies showed that the compound could mitigate oxidative stress markers in animal models subjected to induced oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group. Key steps include:
- Coupling Reactions : Use of benzyl chloroformate to introduce the Cbz group under basic conditions (e.g., NaHCO₃ or NaOH in THF/water mixtures) .
- Stereochemical Control : Chiral resolution or asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) to ensure the (1S)-configuration .
- Purification : Recrystallization or column chromatography to isolate the enantiomerically pure product. Reaction yields depend on temperature control (0–25°C) and stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR : Critical for confirming the stereochemistry and integrity of the benzyloxycarbonyl group. Peaks at δ 5.1–5.3 ppm (Cbz CH₂), δ 7.3–7.5 ppm (aromatic protons), and δ 1.4–1.6 ppm (ethyl CH₃) are diagnostic .
- HPLC/MS : Used to verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 343.1) .
- IR Spectroscopy : Confirms the presence of carboxylic acid (1700–1720 cm⁻¹) and Cbz carbonyl (1680–1700 cm⁻¹) groups .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of the (1S)-configured amino ethyl group?
- Methodological Answer :
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the alkylation or reduction steps to favor the (S)-configuration .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Asymmetric Transformation : Utilize chiral counterions or solvents to enrich the desired enantiomer during recrystallization .
Q. What are the common side reactions during Cbz protection, and how can they be suppressed?
- Methodological Answer :
- Competitive Overprotection : Excess benzyl chloroformate may lead to di-Cbz by-products. Mitigation involves slow reagent addition and strict temperature control (0–5°C) .
- Racemization : Occurs under strongly acidic/basic conditions. Use mild bases (e.g., NaHCO₃) and low temperatures to preserve stereochemistry .
- Hydrolysis of Cbz Group : Minimize aqueous exposure during workup; use anhydrous solvents where possible .
Q. How is this compound utilized in designing enzyme inhibitors or pharmacological probes?
- Methodological Answer :
- Building Block for Inhibitors : The benzoic acid moiety serves as a bioisostere for phosphotyrosine in kinase inhibitors (e.g., NAMPT-targeted probes). The Cbz group enhances cell permeability .
- Click Chemistry : The ethylamino group enables conjugation with fluorophores or affinity tags via azide-alkyne cycloaddition .
- Structure-Activity Studies : Modifications at the benzoic acid or Cbz group are tested for binding affinity using SPR or enzymatic assays .
Data Analysis & Optimization
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
- Methodological Answer :
- Source Validation : Cross-reference high-quality datasets (e.g., NIST for phase transition data) .
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., DSC for melting point analysis). Differences may arise from polymorphic forms or impurities .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in literature data .
Q. What strategies enable functionalization of the benzoic acid core without disrupting the Cbz-protected amine?
- Methodological Answer :
- Protective Group Strategy : Temporarily protect the carboxylic acid (e.g., methyl ester formation) before introducing substituents via electrophilic aromatic substitution .
- Directed Ortho-Metalation : Use directing groups (e.g., OMe) to regioselectively install halides or alkyl chains .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
